1-Bromo-2,4-difluoro-5-iodobenzene
Overview
Description
1-Bromo-2,4-difluoro-5-iodobenzene is an organohalogen compound with the molecular formula C6H2BrF2I It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-difluoro-5-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of a suitable precursor compound. For example, starting with 2,4-difluoroaniline, the compound can be brominated and iodinated under controlled conditions to yield the desired product. The reaction typically requires the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki and Sonogashira couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific type of coupling being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-iodobenzene involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecules it interacts with. These interactions can affect biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-difluoro-4-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 1-Bromo-4-iodobenzene
Uniqueness
1-Bromo-2,4-difluoro-5-iodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and iodine atoms, along with fluorine, allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGWPYCEDYPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660321 | |
Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-91-2 | |
Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-difluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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